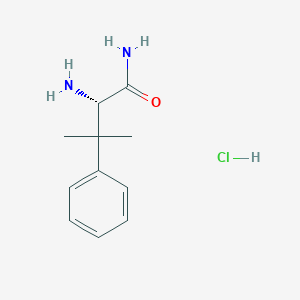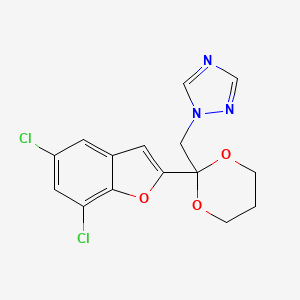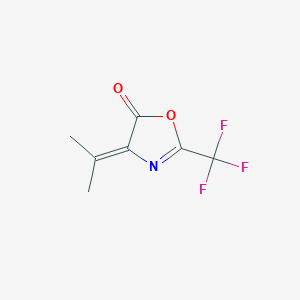
Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are commonly found in various natural products. This particular compound features a benzofuran core with a cyclohexenyl group and multiple methoxy and methyl substituents, making it a unique and potentially valuable molecule in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the methoxy and methyl groups. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
化学反応の分析
Types of Reactions
Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.
科学的研究の応用
Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial products.
作用機序
The mechanism of action of Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound, which lacks the cyclohexenyl and methoxy/methyl substituents.
2,3-Dihydrobenzofuran: A simpler analog with fewer functional groups.
4,6-Dimethoxybenzofuran: A related compound with similar methoxy substituents but without the cyclohexenyl group.
Uniqueness
Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
831171-24-5 |
|---|---|
分子式 |
C17H22O3 |
分子量 |
274.35 g/mol |
IUPAC名 |
3-(cyclohexen-1-yl)-4,6-dimethoxy-3-methyl-2H-1-benzofuran |
InChI |
InChI=1S/C17H22O3/c1-17(12-7-5-4-6-8-12)11-20-15-10-13(18-2)9-14(19-3)16(15)17/h7,9-10H,4-6,8,11H2,1-3H3 |
InChIキー |
FZDSKVOPYZPZIR-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=C1C(=CC(=C2)OC)OC)C3=CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)

![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)







